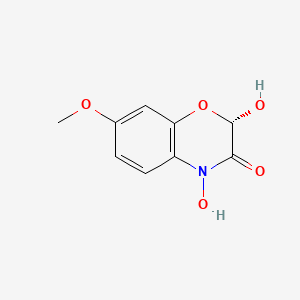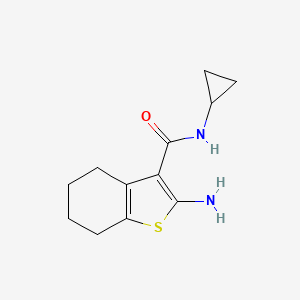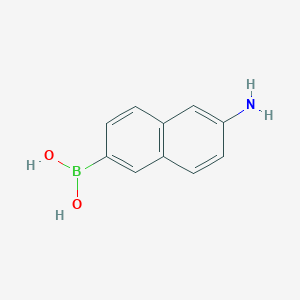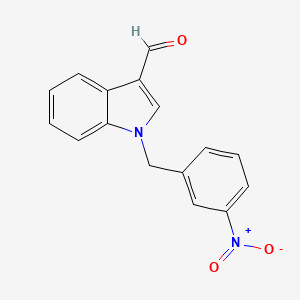
ethyl 3,3-diMethyl-2-phenyloxirane-2-carboxylate
Vue d'ensemble
Description
Ethyl 3,3-diMethyl-2-phenyloxirane-2-carboxylate is a chemical compound with the molecular formula C13H16O3 . It has a molecular weight of 220.27 and is a pale-yellow to yellow-brown liquid . The compound is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16O3/c1-4-15-11(14)13(12(2,3)16-13)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown liquid . It has a molecular weight of 220.26 . Unfortunately, specific information on other physical and chemical properties such as boiling point, melting point, and solubility is not available from the search results.Applications De Recherche Scientifique
Chemical Reactions and Synthesis
Ethyl 3,3-dimethyl-2-phenyloxirane-2-carboxylate has been studied in various chemical reactions and synthesis processes. Nozaki et al. (1966) explored its reaction in the decomposition of ethyl diazoacetate in 2-phenyloxirane, revealing its role in complex reaction mechanisms and product distributions in organic chemistry (Nozaki, Takaya, & Noyori, 1966). Additionally, Eistetter and Wolf (1982) synthesized a series of 2-(phenylalkyl)oxirane-2-carboxylic acids, investigating their effects on blood glucose concentrations, highlighting its potential in medical chemistry (Eistetter & Wolf, 1982).
Computational Studies
Significant computational studies have been conducted on this compound derivatives. Singh, Rawat, and Sahu (2014) conducted a comprehensive computational analysis on a pyrrole chalcone derivative of this compound, providing insights into its molecular structure and potential for forming heterocyclic compounds (Singh, Rawat, & Sahu, 2014).
Molecular Structure and Analysis
Studies on the molecular structure and spectral analysis of this compound derivatives have also been conducted. Idhayadhulla, Kumar, and Nasser (2010) synthesized a novel compound related to this compound and characterized it using various spectroscopic methods (Idhayadhulla, Kumar, & Nasser, 2010).
Mécanisme D'action
Mode of Action
It’s known that oxirane compounds can undergo reactions at the benzylic position . This involves free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Oxirane compounds are known to participate in various reactions, but the specific pathways influenced by this particular compound require further investigation .
Propriétés
IUPAC Name |
ethyl 3,3-dimethyl-2-phenyloxirane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-4-15-11(14)13(12(2,3)16-13)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPQSUSWQRQEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(O1)(C)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methyl-3,4-dihydro-2H-benzo[1,4]thiazine](/img/structure/B3273561.png)










